molecular formula C6H7N3 B189057 3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 108161-12-2

3,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B189057
M. Wt: 121.14 g/mol
InChI Key: PNTVBTYFIVEVET-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carbonitrile (DMP-CN) is an organic compound that belongs to the class of nitriles. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. It has a molecular weight of 129.13 g/mol and a melting point of 111°C. DMP-CN has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

  • Anticancer Activity : A study demonstrated the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, highlighting their potential anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).

  • Efficient Synthesis Techniques : Research reported the efficient synthesis of pyridine-pyrimidines using 3-methyl-1H-pyrazole-5-amine, indicating the utility of 3,5-dimethyl-1H-pyrazole-4-carbonitrile in multicomponent synthesis processes (Rahmani et al., 2018).

  • Metallomacrocyclic Complexes : A study on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, including 3,5-dimethylpyrazolic ligands, was conducted, revealing insights into complex molecular structures (Guerrero et al., 2008).

  • Antitumor Agents : Another study designed and synthesized novel pyrazole-based heterocycles, evaluating their structure-activity relationship for potential antitumor applications (Farag et al., 2010).

  • Tetrazoles Synthesis : The synthesis of new tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles was explored, contributing to the development of compounds with various potential applications (Santos et al., 2012).

  • Oxazole Reactions : Research on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile showed different reactions with nitrogen bases, highlighting diverse chemical behaviors of related compounds (Shablykin et al., 2008).

  • Pyridine Derivatives Synthesis : A study focused on the synthesis of novel pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine, indicating the chemical versatility of related pyrazole compounds (Zhang et al., 2009).

  • Chromene Carbonitriles Synthesis : A catalyst-free synthesis method for chromene carbonitriles was developed using pyrazole aldehydes, showcasing an environmentally friendly approach in chemical synthesis (Jayanthi et al., 2022).

  • Enaminonitriles in Heterocyclic Synthesis : The use of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives was examined, contributing to the diversity of heterocyclic compounds (Fadda et al., 2012).

  • Hepatic Microsomal Metabolism : The in vitro hepatic microsomal metabolism of related compounds was studied to understand their biotransformation in biological systems (Kaymakçıoğlu et al., 1999).

  • Nucleophilic Reactions : A study investigated the nucleophilic behavior of certain reagents in reactions with 4-halo-3,5-dimethyl-1-nitro-1H-pyrazoles, contributing to the understanding of reaction mechanisms (Lammers et al., 1994).

properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVBTYFIVEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429091
Record name 3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1H-pyrazole-4-carbonitrile

CAS RN

108161-12-2
Record name 3,5-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Quiñones, ZC Wu, DL Boger - The Journal of Organic …, 2021 - ACS Publications
A comprehensive study of the reaction scope of methyl 1,2,3-triazine-5-carboxylate (3a) with alkyl and aryl amidines is disclosed, reacting at room temperature at remarkable rates (<5 …
Number of citations: 6 pubs.acs.org
RE Quinones - 2022 - search.proquest.com
A comprehensive study of the reaction scope of methyl 1, 2, 3-triazine-5-carboxylate (3a) with alkyl and aryl amidines is disclosed, reacting at room temperature at remarkable rates (< 5 …
Number of citations: 0 search.proquest.com

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